2-((5-((Dimethylamino)methyl)furan-2-yl)thio)ethanamine dihydrochloride

Nitrosamine risk assessment Pharmaceutical impurity profiling Forced degradation studies

This dihydrochloride salt standard (CAS 72545-66-5) is critical for pharmacopeial impurity quantification in ranitidine QC workflows. Unlike other ranitidine impurities, it does not generate NDMA under forced thermal degradation (110°C), enabling nitrosamine risk differentiation. USP-mandated for system suitability resolution (1.27 mg/mL). ≥95% purity with comprehensive CoA for direct ANDA validation and stability studies per ICH Q1A-Q1E. Aqueous-soluble dihydrochloride form simplifies solution preparation.

Molecular Formula C9H18Cl2N2OS
Molecular Weight 273.22 g/mol
Cat. No. B11845035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((5-((Dimethylamino)methyl)furan-2-yl)thio)ethanamine dihydrochloride
Molecular FormulaC9H18Cl2N2OS
Molecular Weight273.22 g/mol
Structural Identifiers
SMILESCN(C)CC1=CC=C(O1)SCCN.Cl.Cl
InChIInChI=1S/C9H16N2OS.2ClH/c1-11(2)7-8-3-4-9(12-8)13-6-5-10;;/h3-4H,5-7,10H2,1-2H3;2*1H
InChIKeyVIXDSBSNURZNEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 2-((5-((Dimethylamino)methyl)furan-2-yl)thio)ethanamine Dihydrochloride and Why Its Procurement Requires Differentiation


2-((5-((Dimethylamino)methyl)furan-2-yl)thio)ethanamine dihydrochloride (CAS 72545-66-5), also designated as Cystofur Dihydrochloride, Ranitidine EP Impurity B, and USP Ranitidine Related Compound A, is a fully characterized small-molecule chemical standard . It belongs to the ranitidine impurity family but is structurally distinct from the active pharmaceutical ingredient ranitidine and its other process-related impurities [1]. This compound is supplied as a dihydrochloride salt, which confers solubility advantages over the corresponding free base and other salt forms for analytical method development [2]. Its primary commercial application is as a pharmacopeial reference standard for system suitability testing, impurity quantification, and method validation in quality control workflows mandated by USP and EP monographs [3].

Why Ranitidine Impurity Substitutes Cannot Replace 2-((5-((Dimethylamino)methyl)furan-2-yl)thio)ethanamine Dihydrochloride


Ranitidine process impurities are structurally diverse, and their behavior under stress conditions, analytical detectability, and regulatory status are not interchangeable [1]. For instance, while many ranitidine-related impurities (A, C, D, E, H, I) generate the probable human carcinogen N-nitrosodimethylamine (NDMA) upon thermal degradation, Impurity B (the target compound) does not produce detectable NDMA under identical forced conditions [1]. This differential nitrosamine risk directly impacts analytical method selection and regulatory reporting requirements. Furthermore, the dihydrochloride salt form of Impurity B provides distinct solubility and chromatographic retention characteristics compared to the free base or hemifumarate salt forms used for other impurity standards, making direct substitution invalid for validated pharmacopeial methods [2].

Quantitative Differentiation Evidence for 2-((5-((Dimethylamino)methyl)furan-2-yl)thio)ethanamine Dihydrochloride Against In-Class Comparators


NDMA Formation: Impurity B vs. Impurity A, C, D, E, H, I Under Forced Thermal Degradation

In a head-to-head forced thermal degradation study (110°C, 1 h), ranitidine impurity B (the target compound) produced no detectable NDMA, whereas impurities A, C, D, E, H, and I all generated NDMA under the same conditions [1]. The rate of NDMA formation from amorphous impurities A, C, and E was approximately 100-fold higher than that from crystalline ranitidine hydrochloride [1].

Nitrosamine risk assessment Pharmaceutical impurity profiling Forced degradation studies

Pharmacopeial Acceptance Limit: Impurity B Specification in Ranitidine HCl API vs. Other Impurities

According to EP/USP harmonized specifications for ranitidine hydrochloride active pharmaceutical ingredient (API), the acceptance limit for Impurity B is ≤0.2%, which is stricter than or equal to limits for several other specified impurities, reflecting its criticality as a process-control marker [1].

GMP quality control Pharmacopeial monograph Impurity specification

USP System Suitability: Resolution Between Ranitidine and Impurity B in Official HPLC Method

The USP Ranitidine Tablets monograph employs Ranitidine Related Compound A (Impurity B) as the resolution preparation at a concentration of 1.27 mg/mL in methanol [1]. This preparation is used to demonstrate adequate chromatographic separation between ranitidine and its key impurity, a critical system suitability parameter that must be met before sample analysis can proceed [1].

System suitability testing USP chromatography Method validation

Salt Form Solubility: Dihydrochloride vs. Free Base for Analytical Sample Preparation

2-((5-((Dimethylamino)methyl)furan-2-yl)thio)ethanamine dihydrochloride (MW 287.25 g/mol) exhibits high aqueous solubility due to its dihydrochloride salt form, enabling direct dissolution in water and aqueous-organic mobile phases without the need for co-solvents [1]. In contrast, the free base form (CAS 66356-53-4, MW 214.33 g/mol) has limited water solubility and requires organic solvents such as methanol or DMSO for dissolution, which can introduce solvent-front interference in reversed-phase HPLC methods .

Salt selection Solubility enhancement Reference standard formulation

Optimal Procurement Scenarios for 2-((5-((Dimethylamino)methyl)furan-2-yl)thio)ethanamine Dihydrochloride Based on Proven Differentiation


Nitrosamine Risk Assessment and NDMA Root-Cause Analysis in Ranitidine Products

Regulatory agencies require manufacturers to assess nitrosamine formation potential in all ranitidine-containing products. Because Impurity B does not generate NDMA under forced degradation conditions [1], it serves as a negative control in method development for NDMA quantification. Laboratories can use this compound to differentiate between NDMA originating from the drug substance versus that formed from other impurities, enabling targeted corrective actions in manufacturing processes.

USP/EP Pharmacopeial System Suitability Testing for Ranitidine Monographs

The USP Ranitidine Tablets and Ranitidine Injection monographs require Ranitidine Related Compound A (Impurity B) as the resolution preparation at 1.27 mg/mL [2]. Using the correct dihydrochloride salt standard ensures compliance with system suitability criteria, avoids batch rejection due to failed resolution, and maintains regulatory audit readiness. The high purity (>95%) and comprehensive Certificate of Analysis provided with this compound support direct use without additional purification.

HPLC Method Validation and Impurity Profiling for ANDA Submissions

During Abbreviated New Drug Application (ANDA) development, sponsors must demonstrate adequate control of all specified impurities. Impurity B is a key process-related impurity with a pharmacopeial limit of ≤0.2% [3]. The dihydrochloride salt form's aqueous solubility facilitates preparation of linearity and accuracy solutions across the required range (LOQ to 300% of specification limit) without organic solvent interference, streamlining method validation protocols.

Forced Degradation Studies for Stability-Indicating Method Development

In stability-indicating method development per ICH Q1A-Q1E guidelines, impurity standards are subjected to stress conditions to confirm peak purity and specificity. The thermal stability of Impurity B—specifically its lack of NDMA formation at 110°C [1]—makes it a reliable marker for tracking non-nitrosamine degradation pathways in ranitidine drug products, complementing the use of NDMA-generating impurities as positive controls.

Quote Request

Request a Quote for 2-((5-((Dimethylamino)methyl)furan-2-yl)thio)ethanamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.